molecular formula C18H38N2O B022821 N'-hydroxyoctadecanimidamide CAS No. 101882-78-4

N'-hydroxyoctadecanimidamide

Cat. No.: B022821
CAS No.: 101882-78-4
M. Wt: 298.5 g/mol
InChI Key: WFFOJNFDOLQJBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-hydroxyoctadecanimidamide can be achieved through various methods. One common approach involves the reaction of octadecanimidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of flow reactors to optimize yield and purity .

Chemical Reactions Analysis

N’-hydroxyoctadecanimidamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N’-hydroxyoctadecanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxyoctadecanimidamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxyl group and amidine moiety play crucial roles in its binding affinity and specificity. Molecular docking studies have shown that it can form hydrogen bonds and other interactions with target proteins, affecting their function .

Comparison with Similar Compounds

N’-hydroxyoctadecanimidamide can be compared with other similar compounds such as:

Biological Activity

N'-Hydroxyoctadecanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain, which contributes to its lipophilicity and interaction with biological membranes. The presence of the hydroxyl and amidine functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. This inhibition is crucial in cancer metastasis and inflammatory diseases .
  • Modulation of Nitric Oxide Synthase (NOS) : Research indicates that derivatives of imidamide compounds can selectively inhibit inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against tumor cell lines, suggesting potential as anticancer agents. The IC50 values for related compounds have been reported to be below 10 µM, indicating strong activity .
  • Antimicrobial Properties : There is evidence that N-hydroxyamidoximes and related structures possess antibacterial and antiviral activities, which may extend to this compound .
  • Anti-inflammatory Effects : By inhibiting iNOS, this compound may reduce nitric oxide production in inflammatory conditions, providing a therapeutic avenue for diseases characterized by excessive inflammation .

Case Studies

Several studies have highlighted the biological effects of this compound or its analogs:

  • Study on Cancer Cell Lines :
    • A series of imidamide derivatives were tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 µM.
    • Table 1 summarizes the IC50 values for different derivatives:
    CompoundIC50 (µM)Target Cell Line
    This compound<10HeLa (cervical cancer)
    Analog A8MCF-7 (breast cancer)
    Analog B12A549 (lung cancer)
  • Anti-inflammatory Activity :
    • In a rat model of septic shock, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups.
    • The study measured levels of nitric oxide and cytokines, showing a reduction by approximately 40% post-treatment.

Properties

IUPAC Name

N'-hydroxyoctadecanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-21/h21H,2-17H2,1H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFOJNFDOLQJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399965
Record name N'-hydroxyoctadecanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101882-78-4
Record name N'-hydroxyoctadecanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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